Home > Products > Bioactive Reagents P176 > 5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2',3'-diacetate
5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2',3'-diacetate - 162204-20-8

5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2',3'-diacetate

Catalog Number: EVT-520696
CAS Number: 162204-20-8
Molecular Formula: C19H26FN3O8
Molecular Weight: 443.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2′,3′-Di-O-Acetyl-5′-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine is a synthetic pyrimidine nucleoside analogue. Nucleosides are the building blocks of DNA and RNA, and nucleoside analogues like this one are often studied for their potential antiviral and anticancer properties due to their ability to interfere with nucleic acid synthesis. This particular compound is a protected derivative of capecitabine, an orally administered chemotherapy drug used to treat certain types of breast and colorectal cancers. [ [], [] ]

5'-Deoxy-5-fluorocytidine

  • Compound Description: 5'-Deoxy-5-fluorocytidine is a pyrimidine nucleoside analog with reported antitumor activity. []
  • Relevance: This compound serves as the core structure for 2',3'-Di-O-Acetyl-5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine. The target compound is a 2',3'-di-O-acetylated and N4-(pentyloxycarbonyl)-protected derivative of 5'-Deoxy-5-fluorocytidine. []

N4-acyl-5'-deoxy-5-fluorocytidine derivatives

  • Compound Description: This refers to a class of 5'-deoxy-5-fluorocytidine derivatives modified at the N4 position with various acyl groups. These modifications are explored for their potential to enhance the biological properties of the parent compound. []
  • Relevance: 2',3'-Di-O-Acetyl-5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine belongs to this class of derivatives, as it possesses a pentyloxycarbonyl group at the N4 position. This highlights the exploration of N4-acyl modifications in conjunction with the target compound. []

5'-deoxy-2',3'-di-O-n-penyloxycarbonyl-5-fluoro-N4-n-pentyloxycarbonylcytidine

  • Compound Description: This compound is a synthetic intermediate in the production of N4-acyl-5'-deoxy-5-fluorocytidine derivatives. It is synthesized by reacting 5'-deoxy-5-fluorocytidine with chloropentyl formate in the presence of pyridine. []
  • Relevance: This compound acts as a direct precursor to 2',3'-Di-O-Acetyl-5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine. Treatment of this intermediate with an organic or inorganic base leads to the formation of the target compound and other related N4-acyl derivatives. []

2',3'-Di-O-Acetyl-5'-deoxy-5-fluorocytidine

  • Compound Description: This compound is a close structural analogue of the target compound, lacking only the N4-(pentyloxycarbonyl) group. Its crystal structure reveals interesting hydrogen bonding patterns, particularly a rare three-center proton-bifurcated donor N–H···(O,F) hydrogen bond interaction. [, ]
  • Relevance: This compound highlights the impact of the N4-(pentyloxycarbonyl) group on the properties of 2',3'-Di-O-Acetyl-5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine. The crystal structure analysis of this analogue provides insights into the potential intermolecular interactions of the target compound. [, ]

Floxuridine (FUDR)

  • Compound Description: Floxuridine is an established anticancer drug, specifically a fluorinated pyrimidine nucleoside analog. []
  • Relevance: While not structurally identical, Floxuridine shares a similar mechanism of action with capecitabine, a prodrug of 5'-deoxy-5-fluorocytidine, which is the core structure of the target compound. This highlights the significance of fluorinated pyrimidine nucleosides, like the target compound, in cancer treatment. []

FF-705

  • Compound Description: FF-705 is a novel floxuridine derivative designed to improve upon the parent drug's properties. Its metabolism involves conversion into floxuridine and 5-fluorouracil, ultimately exerting anticancer effects. []
  • Relevance: This compound emphasizes the continuous development of fluorinated pyrimidine nucleoside analogs, similar to 2',3'-Di-O-Acetyl-5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine, for improved anticancer therapies. The study on FF-705 exemplifies the exploration of structural modifications to optimize drug efficacy and tolerability. []

Capecitabine

  • Compound Description: Capecitabine is an orally administered chemotherapy drug and a prodrug of 5'-deoxy-5-fluorocytidine. It is used in the treatment of various cancers, including breast and colorectal cancers. [, ]
  • Relevance: This drug highlights the clinical significance of 5'-deoxy-5-fluorocytidine, the core structural component of 2',3'-Di-O-Acetyl-5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine, in cancer treatment. Capecitabine's success as a prodrug emphasizes the potential of modifying 5'-deoxy-5-fluorocytidine, as seen with the target compound, for improved drug delivery and efficacy. [, ]
Overview

5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2',3'-diacetate is a synthetic nucleoside analog that plays a significant role in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Structurally related to cytidine, this compound is characterized by the presence of a fluorine atom at the 5' position and acetyl groups at the 2' and 3' positions, enhancing its biological activity. The compound's molecular formula is C19H26FN3O8C_{19}H_{26}FN_{3}O_{8} with a molecular weight of 443.42 g/mol .

Source and Classification

This compound is classified as an alkaloid and is often used in biochemical research due to its potential therapeutic applications. It is synthesized from various precursors, including 5-deoxy-5-fluorocytidine, through multiple reaction steps involving acetylation and carbonylation processes .

Synthesis Analysis

Methods and Technical Details

The synthesis of 5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2',3'-diacetate typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 5-deoxy-5-fluorocytidine as the primary starting material.
  2. Acetylation: Acetic anhydride is used to introduce acetyl groups at the 2' and 3' hydroxyl positions of the nucleoside. This reaction is typically conducted in the presence of a base, such as pyridine, to facilitate the acetylation process.
  3. Carbonylation: The introduction of the pentyloxycarbonyl group is achieved by reacting the acetylated nucleoside with n-amyl chloroformate, resulting in the formation of the final product .
  4. Purification: The final compound is purified through techniques such as crystallization or chromatography to achieve high purity levels necessary for biological testing.
Molecular Structure Analysis

Structure and Data

The chemical structure of 5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2',3'-diacetate can be depicted as follows:

  • Molecular Formula: C19H26FN3O8C_{19}H_{26}FN_{3}O_{8}
  • Molecular Weight: 443.42 g/mol
  • CAS Number: 162204-20-8
  • Appearance: Typically appears as a powder .

The compound features a pyrimidine ring structure typical of nucleosides, with modifications that enhance its biological activity.

Chemical Reactions Analysis

Types of Reactions

5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2',3'-diacetate can undergo several chemical reactions:

  1. Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions, yielding hydroxyl groups.
  2. Oxidation: The compound can be oxidized to introduce additional functional groups using oxidizing agents like potassium permanganate.
  3. Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under specific conditions .

Common Reagents and Conditions

  • Hydrolysis: Acidic or basic aqueous solutions are commonly used.
  • Oxidation: Oxidizing agents such as chromium trioxide are employed.
  • Substitution: Nucleophiles like amines or thiols are used in the presence of catalysts.

Major Products Formed

  • Hydrolysis leads to the formation of 5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine.
  • Oxidation yields various oxidized derivatives depending on the oxidizing agent used.
  • Substitution reactions result in substituted cytidine analogs.
Mechanism of Action

The mechanism of action for 5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2',3'-diacetate involves its incorporation into nucleic acids. Once inside cells, it is metabolized to its active form, which can be integrated into RNA or DNA. This incorporation disrupts normal nucleic acid synthesis, effectively inhibiting viral replication or cancer cell proliferation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Powder
  • Solubility: Soluble in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone .

Chemical Properties

  • Stability: The compound should be stored under desiccated conditions at -20°C to maintain stability.
  • Reactivity: Exhibits reactivity typical of nucleoside analogs, particularly in hydrolysis and substitution reactions.
Applications

5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2',3'-diacetate has several significant scientific applications:

  1. Medicinal Chemistry: It serves as a key intermediate in the synthesis of antiviral and anticancer drugs, particularly in developing therapies targeting nucleic acid synthesis.
  2. Biological Research: Studied for its effects on cellular processes and potential therapeutic applications against various diseases.
  3. Chemical Synthesis: Utilized as a building block for more complex molecular structures in organic synthesis .

This compound exemplifies how modifications to nucleoside structures can lead to enhanced biological activities, making it a valuable asset in pharmaceutical research and development.

Introduction to 5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2',3'-diacetate

Historical Context and Discovery

The development of 5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2',3'-diacetate emerged from ongoing efforts to improve the therapeutic profile of 5-fluorouracil (5-FU), a cornerstone chemotherapeutic agent first synthesized in the 1950s. Researchers sought to mitigate 5-FU's significant limitations, including poor oral bioavailability and severe gastrointestinal toxicity, through prodrug strategies. The compound was specifically designed as a key synthetic intermediate in the multi-step production pathway of capecitabine, an orally administered prodrug approved by the FDA in 1998 [6].

Early synthetic routes to this intermediate were reported in pharmaceutical chemistry literature throughout the 1990s, with significant refinements occurring between 2000-2015 to enhance yield, purity, and scalability for industrial production [5]. The strategic incorporation of the pentyloxycarbonyl protecting group and acetyl masking groups at the 2' and 3' positions represented a deliberate approach to create a molecule with optimal stability characteristics for systemic absorption while allowing controlled enzymatic activation within tumor tissues. This molecular design history reflects the evolution of prodrug engineering principles in oncology-focused medicinal chemistry [6] [10].

Structural Classification and Nomenclature

5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2',3'-diacetate belongs to the chemically modified nucleoside class, characterized by deliberate alterations to the natural cytidine structure to achieve specific pharmaceutical objectives. The systematic IUPAC name, (2R,3R,4R,5R)-2-(5-fluoro-2-oxo-4-(((pentyloxy)carbonyl)amino)pyrimidin-1(2H)-yl)-5-methyltetrahydrofuran-3,4-diyl diacetate, precisely defines its stereochemistry and functional group arrangement [4] . The molecular formula C₁₉H₂₆FN₃O₈ (molecular weight: 443.42 g/mol) encompasses several critical structural features:

  • Sugar Modifications: Replacement of the 5'-hydroxyl group with a hydrogen atom (5'-deoxy) and protection of the 2' and 3' hydroxyls as acetate esters
  • Heterocyclic Base Alterations: Fluorine substitution at the 5-position of cytosine and protection of the N4-amino group with a pentyloxycarbonyl moiety
  • Stereochemistry: Four contiguous chiral centers in the ribose moiety with defined absolute configurations (2'R, 3'R, 4'R, 5'R) [4]

Table 1: Systematic and Common Nomenclature of the Compound

Nomenclature TypeDesignation
Systematic IUPAC Name(2R,3R,4R,5R)-2-(5-fluoro-2-oxo-4-(((pentyloxy)carbonyl)amino)pyrimidin-1(2H)-yl)-5-methyltetrahydrofuran-3,4-diyl diacetate
Common Synonyms2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N⁴-(pentyloxycarbonyl)cytidine; Capecitabine intermediate; Capecitabine impurity J
CAS Registry Number162204-20-8
SMILES NotationCCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@@H]1OC@HC@@H[C@H]1OC(C)=O
InChIKeyWMJHGZFQHPCWQZ-GWBBYGMBSA-N [3] [7]

The defined stereochemistry at C2', C3', C4', and C5' is pharmacologically essential, as the β-D-ribofuranosyl configuration ensures proper orientation for enzymatic recognition during the prodrug activation cascade. The pentyloxycarbonyl group (C₆H₁₁OCO-) provides lipophilicity that enhances membrane permeability, while the acetate groups serve as temporary protecting groups that are readily cleaved by esterases in vivo [4] [6].

Table 2: Physical and Chemical Properties

PropertySpecification
Molecular FormulaC₁₉H₂₆FN₃O₈
Molecular Weight443.42 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point100-102°C (literature); 109-113°C (commercial)
Specific Rotation[α]²⁰D = +82° to +86° (c=1, chloroform)
SolubilitySoluble in chloroform, DCM, ethyl acetate, DMSO, acetone; sparingly soluble in water
Storage ConditionsRefrigerated (2-8°C) under inert gas; air and moisture sensitive
Purity Specifications>97-98% (HPLC) [4] [6] [7]

Role in Modern Medicinal Chemistry

This compound serves as a critical synthetic intermediate in the industrial production of capecitabine (Xeloda®), an orally administered prodrug approved for metastatic breast and colorectal cancers. Its strategic molecular design enables a triple prodrug activation mechanism: The 5'-deoxy modification facilitates preferential conversion to 5-fluorouracil in tumor tissues by thymidine phosphorylase, while the pentyloxycarbonyl and acetyl groups enhance lipophilicity for improved gastrointestinal absorption [6] [10].

The synthetic utility of this intermediate lies in its role as the penultimate precursor to capecitabine. The 2',3'-diacetate protection scheme provides essential stability during chemical synthesis while allowing controlled deprotection under physiological conditions. Pharmaceutical manufacturers employ this intermediate to achieve high-purity (>98%) capecitabine through selective hydrolysis of the acetate groups under mild conditions that preserve the pentyloxycarbonyl moiety and fluoropyrimidine structure [6] [8].

Beyond its primary application in capecitabine synthesis, the compound has emerged as a versatile scaffold for developing novel fluoropyrimidine derivatives. Medicinal chemists utilize its protected structure to explore structure-activity relationships through modifications at the N4 position or sugar moiety. Recent research has focused on optimizing the pentyl chain length (C₅H₁₁) to balance lipophilicity and activation kinetics, while the acetyl groups provide a convenient handle for introducing alternative promoiety groups [8] [10].

Table 3: Key Synthetic Routes and Yields

Synthetic MethodReaction ConditionsYieldKey Advantages
n-Pentyl Chloroformate AcylationK₃PO₄, 0-10°C → 25°C, IPA:DCM solvent94.2%High yield, minimal epimerization
Pyridine-Mediated AcylationPyridine/DCM, 0°C, 1 hour93%Simple workup, commercial reagents
DMAP-Catalyzed AcylationK₂CO₃, DMAP, DCM, 5°C90.6%Mild conditions, fast reaction
Reflux AcylationPyridine/DCM, reflux conditions85%Scalable for industrial production [5]

The synthesis typically involves selective N⁴-acylation of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine with n-pentyl chloroformate under basic conditions. Process chemistry optimizations have focused on solvent systems (isopropanol:dichloromethane mixtures), base selection (K₃PO₄, K₂CO₃), and temperature control (0-25°C) to minimize impurity formation while maximizing yield [5]. The crystalline nature of the product facilitates purification through recrystallization from methylene chloride/petroleum ether mixtures, providing material meeting pharmaceutical-grade specifications (>98% purity by HPLC) suitable for capecitabine synthesis [5] [8].

Table 4: Pharmaceutical Applications and Significance

Application ContextFunctional SignificanceReferences
Capecitabine SynthesisPenultimate intermediate enabling final hydrolysis step to API [6] [8]
Prodrug Design ModelExemplifies multi-masking strategy for oral fluoropyrimidines [6] [10]
Metabolic Activation StudiesModel compound for analyzing enzymatic hydrolysis kinetics [10]
Process ChemistryBenchmark for nucleoside protection/deprotection strategies [5] [8]

The compound's significance extends beyond synthetic utility to fundamental drug delivery principles. Its molecular architecture successfully addresses the bioavailability-bioactivation paradox in anticancer nucleoside analogs—achieving sufficient intestinal absorption through lipophilicity while maintaining targeted activation in tumor tissues. This design paradigm has influenced subsequent generations of nucleoside prodrugs, establishing this intermediate as both a practical synthetic tool and a conceptual model in prodrug chemistry [6] [10]. Current research explores structural analogs with modified acyl chains (varying length and branching) and alternative protecting groups to further optimize pharmacokinetic profiles for next-generation fluoropyrimidine therapies [8] [10].

Concluding Remarks

5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2',3'-diacetate exemplifies the sophisticated molecular design strategies that enable modern targeted cancer therapies. As the critical penultimate intermediate in capecitabine manufacturing, this compound bridges innovative medicinal chemistry concepts with practical pharmaceutical production requirements. Its carefully engineered structure—incorporating specific protecting groups, fluorine substitution, and stereochemical precision—demonstrates how strategic molecular modifications address complex drug delivery challenges. Future research directions will likely explore structural analogs of this versatile scaffold to develop improved prodrugs with enhanced tumor selectivity and reduced systemic toxicity profiles, further advancing fluoropyrimidine-based cancer therapeutics.

Table 5: Compound Summary and Identifiers

CategoryIdentifiers
Chemical Names5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2',3'-diacetate; 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N⁴-(pentyloxycarbonyl)cytidine
Registry IdentifiersCAS: 162204-20-8; PubChem CID: 46243729; UNII: GN7Y8CG66K
Related CompoundsCapecitabine (CAS: 154361-50-9); 5'-Deoxy-5-fluorocytidine (CAS: 10356-76-0)
Commercial SuppliersChemShuttle (Cat: 101016); Synthonix (Cat: SY3H98CA7F95); TCI Chemicals (Cat: D5787); ChemFaces (Cat: CFN90095) [3] [4] [7]

Properties

CAS Number

162204-20-8

Product Name

5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2',3'-diacetate

IUPAC Name

[(2R,3R,4R,5R)-4-acetyloxy-5-[5-fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-2-methyloxolan-3-yl] acetate

Molecular Formula

C19H26FN3O8

Molecular Weight

443.43

InChI

InChI=1S/C19H26FN3O8/c1-5-6-7-8-28-19(27)22-16-13(20)9-23(18(26)21-16)17-15(31-12(4)25)14(10(2)29-17)30-11(3)24/h9-10,14-15,17H,5-8H2,1-4H3,(H,21,22,26,27)/t10-,14-,15-,17-/m1/s1

SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)OC(=O)C)OC(=O)C

Synonyms

5’-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2’,3’-Diacetate; [1-(2,3-Di-O-acetyl-5-deoxy-β-D-ribofuranosyl)-5-fluoro-1,2-dihydro-2-oxo-4-pyrimidinyl]carbamic Acid Pentyl Ester; 2’,3’-Di-O-acetylcapecitabine

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.